molecular formula C4H4Cl2N4 B1580688 5,6-Dichloropyrimidine-2,4-diamine CAS No. 89033-89-6

5,6-Dichloropyrimidine-2,4-diamine

Cat. No. B1580688
CAS RN: 89033-89-6
M. Wt: 179 g/mol
InChI Key: LQNTZVJAJKGYMB-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidine-2,4-diamine (DCPD) is a heterocyclic amine compound that has been widely used in scientific research due to its versatile applications and potential therapeutic effects. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its synthesis method and mechanism of action.

Scientific Research Applications

Amination Reactions

5,6-Dichloropyrimidine-2,4-diamine is used in various amination reactions. Kobelev et al. (2010) explored the amination of dichloropyrimidines with polyamines, revealing the formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives and other complex structures (Kobelev, Averin, Buryak, & Beletskaya, 2010). A similar study by Averin, Ulanovskaya, and Beletskaya (2008) highlighted the versatility of 5,6-Dichloropyrimidine-2,4-diamine in producing a range of aminated products under different conditions (Averin, Ulanovskaya, & Beletskaya, 2008).

Antiviral and Anti-HIV Activities

The compound's derivatives have shown potential in antiviral applications. For instance, Hocková et al. (2003) synthesized derivatives that inhibited retrovirus replication in cell culture, indicating potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Similarly, Vince and Hua (1990) reported the synthesis of carbocyclic nucleosides from 2-amino-4,6-dichloropyrimidine, which demonstrated significant anti-HIV activity (Vince & Hua, 1990).

Anti-Malarial and Anti-Tumor Potential

The compound has been investigated for its anti-malarial and anti-tumor properties. Seanego et al. (2020) found that derivatives of pyrimidine-2,4-diamines showed promising antiplasmodial activity against malaria (Seanego, Klein, Jansen van Vuuren, Zyl, & Rousseau, 2020). Grivsky et al. (1980) synthesized a derivative with potent inhibitory effects on mammalian dihydrofolate reductase, indicating potential antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Polymer and Materials Science

In the field of polymer and materials science, the compound's derivatives have been applied. Wang et al. (2008) synthesized a diamine monomer containing heterocyclic pyridine for the preparation of novel polyimides, demonstrating high thermal stability and mechanical properties (Wang, Liou, Liaw, & Huang, 2008). Mehdipour‐Ataei and Amirshaghaghi (2004) reacted 5-amino-1-naphthol with 2,6-dichloropyridine to create poly(amide–imide)s, which were characterized for their physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Novel Syntheses and Chemical Interactions

5,6-Dichloropyrimidine-2,4-diamine is pivotal in novel chemical syntheses and interactions. Zinchenko et al. (2017) utilized it for preparing new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, showcasing its utility in generating complex heterocyclic structures (Zinchenko, Muzychka, Biletskii, & Smolii, 2017). Opitz et al. (2015) reported an improved route to synthesize 4,6-dichloropyrimidines, demonstrating its application in 'green' chemistry (Opitz, Sulger, Daltrozzo, & Koch, 2015).

properties

IUPAC Name

5,6-dichloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNTZVJAJKGYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323206
Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropyrimidine-2,4-diamine

CAS RN

89033-89-6
Record name 5,6-Dichloro-2,4-pyrimidinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 g of N-chlorosuccinimide are added in portions at 23° C. to a solution of 45 g of 2,4-diamino-6-chloropyrimidine in methanol (1030 ml). On completion of addition, the reaction mixture is stirred at room temperature for 3 hours. The methanol is evaporated under reduced pressure and the crude product obtained is taken up under reflux in 850 ml of water for 1 hour. After filtering, the crude product is recrystallized two times from an EtOH:H2O (80:20) mixture to give 44.5 g of 2,4-diamino-5,6-dichloropyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
solvent
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WB Cowden, NW Jacobsen - Australian journal of chemistry, 1984 - CSIRO Publishing
The ionization constants of some pyrimidine-2,4-diamines and their N-oxides, including the drugs 'trimethoprim' and 'minoxidil', are reported. The syntheses of several pyrimidine-2,4-…
Number of citations: 8 www.publish.csiro.au
HR Lawrence, MP Martin, Y Luo… - Journal of medicinal …, 2012 - ACS Publications
The o-carboxylic acid substituted bisanilinopyrimidine 1 was identified as a potent hit (Aurora A IC 50 = 6.1 ± 1.0 nM) from in-house screening. Detailed structure–activity relationship (…
Number of citations: 74 pubs.acs.org
A Thakur, GJ Tawa, MJ Henderson… - Journal of medicinal …, 2020 - ACS Publications
A series of quinazolin-4-one based hydroxamic acids was rationally designed and synthesized as novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a …
Number of citations: 60 pubs.acs.org

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